3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose
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Overview
Description
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose is a chemical compound with the molecular formula C15H22O8S and a molecular weight of 362.40 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmacology and biochemistry. It is known for its distinctive configuration and pharmaceutical characteristics, making it valuable in the study of antiviral and antitumor compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose typically involves the acetylation of 5-deoxy-D-glucose derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as ferric chloride .
Industrial Production Methods
Industrial production of this compound can be scaled up using good manufacturing practices (GMP) in a controlled environment. The production process involves the use of high-purity reagents and strict quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in cleanroom facilities with various levels of cleanliness, ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antiviral and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in viral replication and tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose include:
- 1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose
- 3,6-Di-O-acetyl-5-S-acetyl-5-deoxy-1,2-O-isopropylidene-a-D-glucofuranose
Uniqueness
What sets this compound apart from similar compounds is its specific configuration and the presence of both acetyl and isopropylidene groups. These structural features contribute to its unique chemical and biological properties, making it particularly valuable in research and development.
Properties
IUPAC Name |
[2-[(3aR,5S,6R,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetylsulfanylethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3/t10?,11-,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIJZBDQYYVLT-ZLMOABSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)C)SC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452809 |
Source
|
Record name | 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10227-17-5 |
Source
|
Record name | 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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